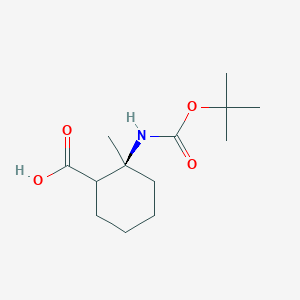
(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a hydroxymethyl group and two methyl groups attached to an oxazolidinone ring. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the oxazolidinone ring, such as aldehydes, carboxylic acids, and substituted oxazolidinones. These products have different applications in chemical synthesis and pharmaceutical development.
Scientific Research Applications
(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the oxazolidinone ring play crucial roles in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired therapeutic or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinone derivatives, such as:
- (3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)tetrahydrofuran-2-yl)-5-(Perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
What sets (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one apart from these similar compounds is its specific chiral configuration and the presence of both hydroxymethyl and dimethyl groups. These structural features confer unique reactivity and stability, making it particularly valuable in specific chemical and pharmaceutical applications.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(4S,5R)-4-(hydroxymethyl)-3,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO3/c1-4-5(3-8)7(2)6(9)10-4/h4-5,8H,3H2,1-2H3/t4-,5+/m1/s1 |
InChI Key |
CHZBLQZDFIBPDN-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N(C(=O)O1)C)CO |
Canonical SMILES |
CC1C(N(C(=O)O1)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)

![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
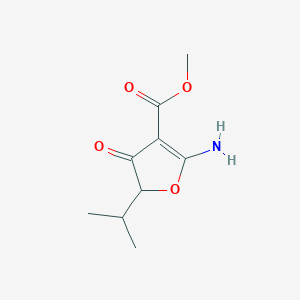

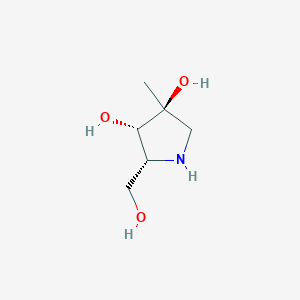

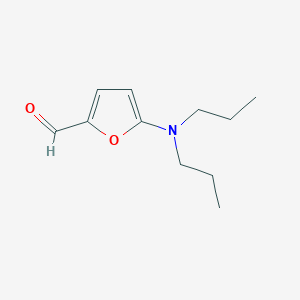
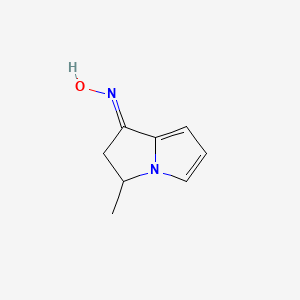

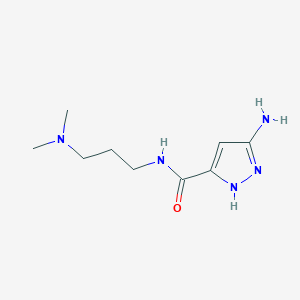
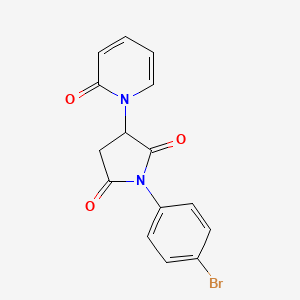
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
